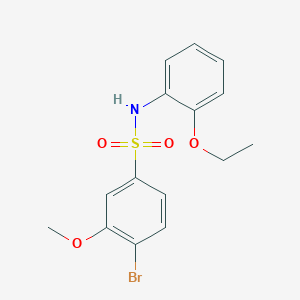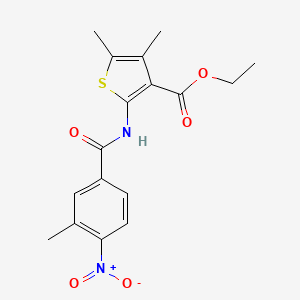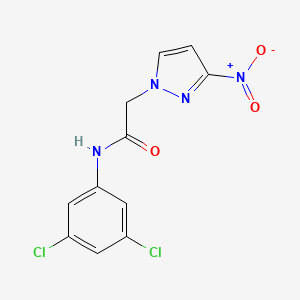
4-bromo-N-(2-ethoxyphenyl)-3-methoxybenzenesulfonamide
Vue d'ensemble
Description
4-bromo-N-(2-ethoxyphenyl)-3-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of bromine, ethoxy, and methoxy groups in its structure suggests potential unique reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-ethoxyphenyl)-3-methoxybenzenesulfonamide typically involves the sulfonation of aniline derivatives followed by bromination and etherification. A common synthetic route might include:
Sulfonation: Reacting aniline with sulfuric acid to form the sulfonamide.
Bromination: Introducing a bromine atom into the aromatic ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Etherification: Introducing the ethoxy and methoxy groups through nucleophilic substitution reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N-(2-ethoxyphenyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield various substituted derivatives, while oxidation could lead to the formation of sulfonic acids.
Applications De Recherche Scientifique
4-bromo-N-(2-ethoxyphenyl)-3-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antimicrobial properties and interactions with biological systems.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antimicrobial drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(2-ethoxyphenyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it likely inhibits the synthesis of essential biomolecules in microorganisms, leading to their death. The exact molecular targets and pathways involved would depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-N-(2-ethoxyphenyl)-3,5-dimethoxybenzamide
- 2-bromo-N-(4-ethoxyphenyl)acetamide
Comparison
Compared to similar compounds, 4-bromo-N-(2-ethoxyphenyl)-3-methoxybenzenesulfonamide may exhibit unique reactivity due to the presence of the methoxy group at the 3-position and the ethoxy group at the 2-position. These substituents can influence the compound’s electronic properties and steric hindrance, potentially leading to different biological activities and chemical reactivity.
Propriétés
IUPAC Name |
4-bromo-N-(2-ethoxyphenyl)-3-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4S/c1-3-21-14-7-5-4-6-13(14)17-22(18,19)11-8-9-12(16)15(10-11)20-2/h4-10,17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBAWAVDYSNSDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ETHYL 4-AMINO-2-({[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE](/img/structure/B3604975.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3604987.png)

![methyl 2-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3604998.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B3605005.png)
![Ethyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate](/img/structure/B3605011.png)
![6-bromo-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3605019.png)

![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B3605036.png)
![N~2~-ethyl-N-(2-ethyl-6-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3605048.png)
![4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BUTANAMIDE](/img/structure/B3605049.png)
![[4-({4-amino-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-yl}methyl)piperazino](2-furyl)methanone](/img/structure/B3605050.png)
![N-{2-[4-(4-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B3605051.png)
![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide](/img/structure/B3605069.png)
